![molecular formula C9H8F4OS B14355344 2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol CAS No. 90314-95-7](/img/structure/B14355344.png)
2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol is a chemical compound characterized by the presence of a phenol group and a tetrafluoropropyl sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol typically involves the reaction of 2,2,3,3-tetrafluoropropyl thiol with a phenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group, to form thiol derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenolic compounds.
Applications De Recherche Scientifique
2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in π-π interactions, while the tetrafluoropropyl sulfanyl group can engage in hydrophobic interactions and influence the compound’s overall reactivity. These interactions contribute to the compound’s effects in various applications, including its biological activity and chemical reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine
- [(2,2,3,3-Tetrafluoropropyl)sulfanyl]methanimidamide
- Succinic acid, 2,2,3,3-tetrafluoropropyl tetrahydrofurfuryl ester
Uniqueness
2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol is unique due to its specific combination of a phenol group and a tetrafluoropropyl sulfanyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic characteristics, contributing to its versatility in scientific research and industrial applications.
Propriétés
Numéro CAS |
90314-95-7 |
|---|---|
Formule moléculaire |
C9H8F4OS |
Poids moléculaire |
240.22 g/mol |
Nom IUPAC |
2-(2,2,3,3-tetrafluoropropylsulfanyl)phenol |
InChI |
InChI=1S/C9H8F4OS/c10-8(11)9(12,13)5-15-7-4-2-1-3-6(7)14/h1-4,8,14H,5H2 |
Clé InChI |
LQRLRQWWWGXWAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)O)SCC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



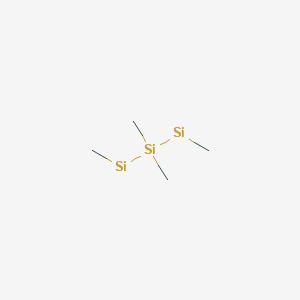
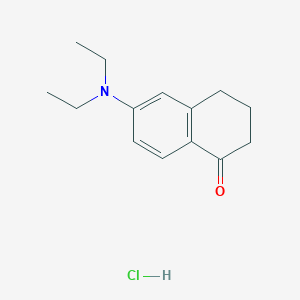

![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)
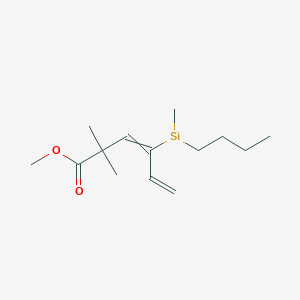

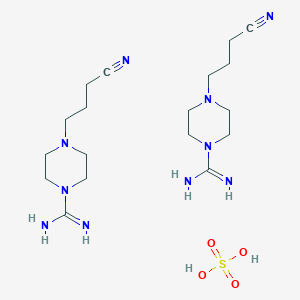
![10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine](/img/structure/B14355309.png)
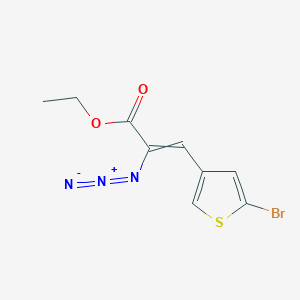
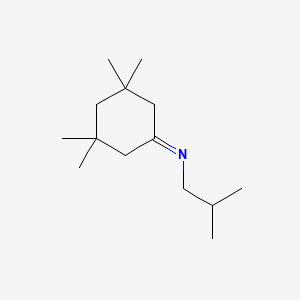
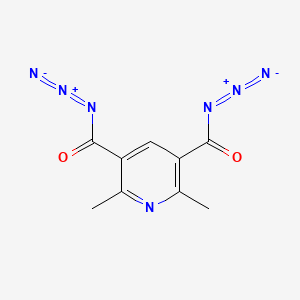
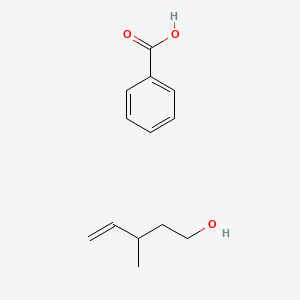
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14355336.png)
